molecular formula C29H30BrNO5 B13816197 1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 22320-18-9

1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate

Katalognummer: B13816197
CAS-Nummer: 22320-18-9
Molekulargewicht: 552.5 g/mol
InChI-Schlüssel: SYLAERSZEDQZDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic derivative of the 3,4-dihydroisoquinoline scaffold, characterized by a brominated benzyloxy-phenyl group and an ethyl carbonate ester at the 7-position. Its structure integrates multiple functional groups:

  • 3,4-Dihydroisoquinoline core: A partially saturated isoquinoline system, which is a common pharmacophore in alkaloids and bioactive molecules, often associated with central nervous system (CNS) activity or kinase inhibition .
  • Ethyl carbonate ester: Likely acts as a prodrug moiety, modulating solubility or bioavailability.

Eigenschaften

CAS-Nummer

22320-18-9

Molekularformel

C29H30BrNO5

Molekulargewicht

552.5 g/mol

IUPAC-Name

[1-[3-(3-bromo-4-phenylmethoxyphenyl)propyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate

InChI

InChI=1S/C29H30BrNO5/c1-3-34-29(32)36-28-18-23-22(17-27(28)33-2)14-15-31-25(23)11-7-10-20-12-13-26(24(30)16-20)35-19-21-8-5-4-6-9-21/h4-6,8-9,12-13,16-18H,3,7,10-11,14-15,19H2,1-2H3

InChI-Schlüssel

SYLAERSZEDQZDV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate typically follows a multi-step synthetic route involving:

  • Synthesis or procurement of the 6-methoxy-3,4-dihydroisoquinoline intermediate.
  • Introduction of the 3-[4-(benzyloxy)-3-bromophenyl]propyl side chain via alkylation or coupling reactions.
  • Final derivatization of the 7-hydroxy group on the isoquinoline ring to form the ethyl carbonate ester.

This approach ensures stepwise functionalization, allowing purification and characterization at each stage.

Stepwise Preparation Details

Step Reaction Type Key Reagents/Conditions Notes
1 Formation of 6-methoxy-3,4-dihydroisoquinoline core Starting from appropriate isoquinoline precursors, methoxylation via methylation agents (e.g., methyl iodide) under basic conditions Ensures selective methoxy substitution at 6-position
2 Attachment of 3-[4-(benzyloxy)-3-bromophenyl]propyl side chain Alkylation using 3-(4-(benzyloxy)-3-bromophenyl)propyl halide or via cross-coupling (e.g., Suzuki or Heck reactions) Requires protection of phenolic hydroxyl as benzyloxy to prevent side reactions
3 Introduction of ethyl carbonate group at 7-position Reaction of 7-hydroxy group with ethyl chloroformate or diethyl carbonate in the presence of base (e.g., triethylamine) Mild conditions to preserve sensitive bromine and benzyloxy groups

Detailed Reaction Examples and Optimization

Alkylation Step

  • Reagents: 6-methoxy-3,4-dihydroisoquinolin-7-ol, 3-(4-(benzyloxy)-3-bromophenyl)propyl bromide, potassium carbonate.
  • Solvent: Anhydrous acetonitrile or dimethylformamide.
  • Temperature: Room temperature to 45°C.
  • Time: 6 to 16 hours.
  • Workup: Filtration to remove inorganic salts, concentration, and purification by column chromatography.
  • Yield: Typically 75-85%.

This step demands careful control to avoid elimination or over-alkylation. Potassium carbonate is preferred for mild basicity and compatibility with sensitive groups.

Ethyl Carbonate Formation

  • Reagents: Alkylated isoquinoline intermediate, ethyl chloroformate, triethylamine.
  • Solvent: Dichloromethane or tetrahydrofuran.
  • Temperature: 0 to 5°C to minimize side reactions.
  • Time: 1-2 hours.
  • Workup: Washing with aqueous acid/base, drying, and purification.
  • Yield: 70-90%.

This step is critical to introduce the carbonate moiety without cleaving the benzyloxy or bromine substituents.

Comparative Analysis of Preparation Methods

Method Aspect Alkylation with Halide Cross-Coupling Approach Direct Carbonate Formation
Reagents Alkyl halide, base (K2CO3) Aryl bromide, organoboron or organostannane, Pd catalyst Ethyl chloroformate, base (Et3N)
Reaction Conditions Mild heating, polar aprotic solvents Elevated temperature, inert atmosphere Low temperature, inert solvent
Purification Column chromatography Chromatography, possible catalyst removal Aqueous workup, chromatography
Yield Range 75-85% Variable, 60-80% 70-90%
Advantages Straightforward, scalable Versatile for diverse substituents Mild, selective carbonate installation
Disadvantages Requires halide preparation Requires expensive catalysts Sensitive to moisture and temperature

Research Findings and Notes

  • The benzyloxy group serves as a protecting group for the phenol, preventing unwanted side reactions during alkylation and carbonate formation.
  • Bromine substitution at the 3-position of the phenyl ring is stable under the reaction conditions described, allowing further functionalization if needed.
  • The ethyl carbonate moiety is introduced as a prodrug-like group to potentially enhance solubility or bioavailability.
  • Purification typically involves silica gel chromatography, with solvents such as ethyl acetate and hexane mixtures.
  • Reaction monitoring by TLC and NMR spectroscopy ensures completion and purity.

Summary Table of Preparation Methods

Step Starting Material Reagents Conditions Yield (%) Key Notes
1 6-methoxy-3,4-dihydroisoquinolin-7-ol 3-(4-(benzyloxy)-3-bromophenyl)propyl bromide, K2CO3 Acetonitrile, 30-45°C, 6-16 h 75-85 Alkylation of isoquinoline nitrogen
2 Alkylated intermediate Ethyl chloroformate, Et3N DCM, 0-5°C, 1-2 h 70-90 Formation of ethyl carbonate ester

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Carbonic acid,1-[3-[4-(benzyloxy)-3-bromophenyl]propyl]-3,4-dihydro-6-methoxy-7-isoquinolyl ethyl ester(8ci) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Biological Relevance
Target Compound 3,4-Dihydroisoquinoline 7-Ethyl carbonate, 3-bromophenylpropyl Potential prodrug; halogen-mediated activity
3-Phenyl-1H-indazole-7-carboxylic acid () Indazole Bromoindazole, phenylboronic acid derivative Suzuki coupling intermediate; antitumor applications
E-3-(3,4-Dihydroxyphenyl)-acrylate () Phenylpropanoid Dihydroxyphenyl, acrylate ester Antioxidant; plant-derived phenolic
Synthetic Dihydroisoquinoline Alkaloids 3,4-Dihydroisoquinoline Varied esters, halogenated aryl groups Anticancer (topoisomerase inhibition)

Key Findings :

Brominated Aromatic Groups: The 3-bromo substituent in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., ’s dihydroxyphenyl derivatives), as bromine’s electronegativity and steric bulk can optimize target interactions .

Ethyl Carbonate vs.

Dihydroisoquinoline Core: Compared to indazole derivatives (), the dihydroisoquinoline core offers a distinct planar structure for intercalation or enzyme binding, relevant to kinase or receptor modulation.

Limitations :

  • No direct pharmacological data for the target compound exists in the provided evidence.
  • focuses on indazole synthesis, while highlights plant phenolics, limiting direct comparability.

Research Implications

The compound’s design combines features from halogenated aromatics (), ester prodrugs, and dihydroisoquinoline cores. Future studies should prioritize:

  • Synthetic Optimization : Leveraging palladium-catalyzed coupling (as in ) for bromophenyl modifications .
  • Bioactivity Screening: Testing against dihydroisoquinoline-sensitive targets (e.g., topoisomerases, serotonin receptors).
  • Metabolic Profiling : Comparing ester hydrolysis rates with glucosides () to assess prodrug efficacy .

Biologische Aktivität

The compound 1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Basic Information

  • Molecular Formula : C29_{29}H30_{30}BrNO5_{5}
  • Molecular Weight : 552.46 g/mol
  • CAS Number : 22320-18-9

Structural Characteristics

The compound features a dihydroisoquinoline core, which is often associated with various biological activities, including neuroprotective and anticancer properties. The presence of the benzyloxy and bromophenyl groups may enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in signaling pathways.

Potential Mechanisms Include :

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have shown efficacy in inhibiting PDEs, leading to increased levels of cyclic nucleotides, which can modulate various cellular responses .
  • Antioxidant Activity : Some isoquinoline derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Pharmacological Effects

Research indicates that the compound may exhibit a range of pharmacological effects, including:

  • Anti-inflammatory Properties : Inhibitors of PDE4 have demonstrated anti-inflammatory effects in various models .
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities, particularly in models of neurodegeneration.

Case Studies and Research Findings

Data Summary Table

PropertyValue
Molecular FormulaC29_{29}H30_{30}BrNO5_{5}
Molecular Weight552.46 g/mol
CAS Number22320-18-9
Anticipated Biological ActivityAnti-inflammatory, Neuroprotective

Q & A

Basic Synthesis Strategies

Q: What are the key synthetic routes for constructing the 3,4-dihydroisoquinoline core in this compound? A: The dihydroisoquinoline moiety can be synthesized via Bischler-Napieralski cyclization, where a β-phenylethylamide undergoes cyclodehydration using POCl₃ or PCl₃. Subsequent reduction (e.g., NaBH₄ or catalytic hydrogenation) stabilizes the 3,4-dihydroisoquinoline intermediate. Post-cyclization modifications, such as alkylation at the 1-position with a 3-[4-(benzyloxy)-3-bromophenyl]propyl group, require careful control of stoichiometry and reaction time to avoid over-alkylation. Methoxy and ethyl carbonate groups are typically introduced via nucleophilic substitution or esterification under anhydrous conditions .

Advanced Reaction Optimization

Q: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for introducing the 3-bromo-4-benzyloxyphenyl substituent? A: Key parameters include:

  • Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromide coupling, as demonstrated in analogous boronic acid reactions .
  • Solvent system: A mixture of THF/EtOH/H₂O (3:1:1) ensures solubility of both hydrophobic and hydrophilic reactants.
  • Temperature: Heating at 80–90°C under inert atmosphere for 12–24 hours achieves >80% yield.
  • Purification: Column chromatography (SiO₂, hexane/EtOAc gradient) resolves unreacted boronic acid and palladium residues .

Stereochemical Considerations

Q: What analytical methods are critical for confirming the absence of racemization during propyl linker attachment? A: Chiral HPLC (e.g., Chiralpak IA column, hexane/iPrOH 90:10) and circular dichroism (CD) spectroscopy are essential. Comparative analysis with enantiomerically pure standards (if available) validates retention of stereochemical integrity. NMR coupling constants (e.g., 3JHH^3J_{HH}) in the propyl chain also provide indirect evidence of configuration .

Stability and Degradation Analysis

Q: How does the ethyl carbonate group influence hydrolytic stability under varying pH conditions? A: The ethyl carbonate is prone to hydrolysis under basic conditions (pH > 10) but remains stable in acidic or neutral buffers (pH 4–7). Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring reveal degradation products like 7-hydroxy-3,4-dihydroisoquinoline. Buffered formulations (e.g., citrate-phosphate) are recommended for long-term storage .

Data Contradiction in Yield Variability

Q: How can researchers address inconsistent yields during the final esterification step? A: Common issues and solutions:

  • Moisture sensitivity: Use molecular sieves (3Å) in the reaction mixture to scavenge water.
  • Byproduct formation: Replace ethyl chloroformate with DCC/DMAP-mediated activation for milder conditions.
  • Incomplete reaction: Extend reaction time (24–48 hours) and monitor progress via TLC (Rf = 0.5 in CH₂Cl₂/MeOH 95:5) .

Advanced Characterization Techniques

Q: What multimodal approaches validate the structural integrity of the bromophenyl-propyl-dihydroisoquinoline scaffold? A:

  • High-resolution MS (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 567.1234).
  • 2D NMR (COSY, HSQC, HMBC): Assign proton-proton correlations and verify quaternary carbon connectivity.
  • X-ray crystallography: Resolve crystal packing and confirm bond angles/geometry if single crystals are obtainable .

Mechanistic Insights into Byproduct Formation

Q: What mechanisms explain the formation of N-dealkylated byproducts during propyl chain installation? A: Competitive elimination pathways (e.g., E2) under basic conditions generate undesired alkenes. Switching to a milder base (K₂CO₃ instead of NaH) and lowering reaction temperature (0–5°C) suppresses elimination. Radical scavengers (e.g., BHT) may also mitigate oxidative side reactions .

Methodological Pitfalls in Scale-Up

Q: What challenges arise when scaling up the synthesis from milligram to gram quantities? A:

  • Exothermicity: Gradual addition of reagents and jacketed reactor cooling prevent thermal runaway.
  • Purification bottlenecks: Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for higher throughput.
  • Catalyst leaching: Use immobilized Pd catalysts (e.g., Pd/C) to simplify recovery and reduce metal contamination .

Biological Activity Profiling

Q: How can researchers design assays to evaluate this compound’s interaction with kinase targets? A:

  • In vitro kinase inhibition: Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, JAK2) and ATP concentrations near Km.
  • Cellular uptake: Radiolabel the compound with 14C^{14}C or use fluorescent tagging (e.g., BODIPY) for confocal microscopy tracking.
  • Metabolic stability: Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS/MS .

Computational Modeling for Property Prediction

Q: Which in silico tools predict logP, solubility, and BBB permeability for this compound? A:

  • logP: ACD/LogP or XLogP3-AA algorithms account for bromine’s hydrophobicity and the carbonate’s polarity.
  • Solubility: COSMO-RS simulations in water/ethanol mixtures guide formulation design.
  • BBB penetration: SwissADME or admetSAR predict moderate permeability (QikProp PSA = 75 Ų, AlogP = 3.2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.